

Application Notes & Protocols: A Step-by-Step Guide to Gold Nanoparticle-Based Immunoassays

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Compound of Interest

Compound Name: *gold;silver*

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Introduction

Gold nanoparticle (AuNP)-based immunoassays are a cornerstone of modern diagnostics, offering rapid, sensitive, and cost-effective detection of a wide range of analytes, from proteins and hormones to pathogens.[1][2] Their utility is particularly prominent in the development of point-of-care (POC) tests, such as lateral flow immunoassays (LFIAs).[3] The principle behind these assays lies in the unique optical properties of AuNPs, specifically their intense color derived from Localized Surface Plasmon Resonance (LSPR).[4][5] This phenomenon allows for a visual, colorimetric readout when AuNPs accumulate at a specific location, indicating the presence of the target analyte.[4][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, protocols, and data interpretation of AuNP-based immunoassays.

Principle of Detection

The colorimetric signal in these assays is generated by the accumulation of antibody-conjugated gold nanoparticles at the test line. AuNPs have a high affinity for biomolecules and can be easily functionalized with antibodies.[7] When a sample containing the target analyte is introduced, it binds to these AuNP-antibody conjugates. This complex then migrates along a membrane until it is captured by another antibody immobilized at the test line, resulting in a visible line (typically red or purple) due to the high concentration of AuNPs.[1][8]

Types of Gold Nanoparticle-Based Immunoassays

The two most common formats for LFIAs are the sandwich assay and the competitive assay. The choice depends primarily on the size and complexity of the target analyte.[1]

- **Sandwich Immunoassay:** Ideal for larger analytes with multiple binding sites (epitopes), such as proteins or viruses.[1] In this format, the analyte is "sandwiched" between a labeled AuNP-conjugated antibody and a capture antibody immobilized on the test line. A positive result is indicated by the appearance of a colored line.[2]
- **Competitive Immunoassay:** Best suited for small molecules (haptens) with a single binding site, such as drugs or small hormones.[1][7] In this format, the target analyte in the sample competes with an analyte analog immobilized on the test line for binding to the AuNP-conjugated antibody. A positive result (presence of the analyte) is indicated by the absence of a colored line, as the analyte in the sample prevents the AuNP conjugates from binding at the test line.

Logical Flow of Immunoassay Formats``dot

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Fig. 2: Step-by-step workflow for AuNP synthesis via the Turkevich method.

Protocol 2: Antibody Conjugation to Gold Nanoparticles

Attaching antibodies to the AuNP surface is a critical step. This can be achieved through passive adsorption or covalent coupling. [9][10] Method A: Passive Adsorption

This method relies on electrostatic and hydrophobic interactions between the antibody and the gold surface. [7][10] The pH of the AuNP solution is adjusted to be slightly above the isoelectric point (pI) of the antibody to facilitate binding.

Materials:

- Synthesized AuNP solution (OD ~1.0)
- Purified antibody (1 mg/mL in a low-molarity buffer, e.g., PBS)

- 0.1 M K_2CO_3 for pH adjustment
- 10% Bovine Serum Albumin (BSA) in borate buffer
- Phosphate-buffered saline (PBS)
- 0.1 M NaCl

Procedure:

- **Determine Optimal pH:** Dispense 100 μL of AuNP solution into several wells of a 96-well plate. Adjust the pH of each well to a different value (e.g., 7.0, 8.0, 9.0, 10.0) using 0.1 M K_2CO_3 . [11]2. Add a small amount of antibody (e.g., to a final concentration of 10 $\mu\text{g}/\text{mL}$) to each well and incubate for 5-10 minutes. [11]3. Add 50 μL of 0.1 M NaCl to each well. The optimal pH is the lowest pH at which the solution remains red and does not aggregate (turn blue/purple), indicating the antibody has stabilized the AuNPs. [12]4. **Scale-Up Conjugation:** Add the antibody (e.g., 1 $\mu\text{g}/\text{mL}$ final concentration) to 1 mL of AuNPs adjusted to the optimal pH. Incubate for 20-30 minutes at room temperature with gentle agitation. [11]5. **Blocking:** Add 100 μL of 10% BSA to block any remaining open surface on the AuNPs and prevent non-specific binding. Incubate for another 30 minutes. [11]6. **Washing:** Centrifuge the solution to pellet the conjugated AuNPs (e.g., 15,000 rpm for 20 min at 4°C). [11]Carefully remove the supernatant.
- Resuspend the pellet in a storage buffer (e.g., diluent buffer containing sucrose and BSA) and store at 4°C. [11] **Method B: Covalent Conjugation (using Carboxyl-Functionalized AuNPs)**

Covalent conjugation creates a more robust and stable linkage and is recommended for assays in harsh sample matrices. [7][13] This protocol uses EDC/Sulfo-NHS chemistry to link antibodies via their primary amines to carboxyl groups on the AuNP surface. [10][13] **Materials:**

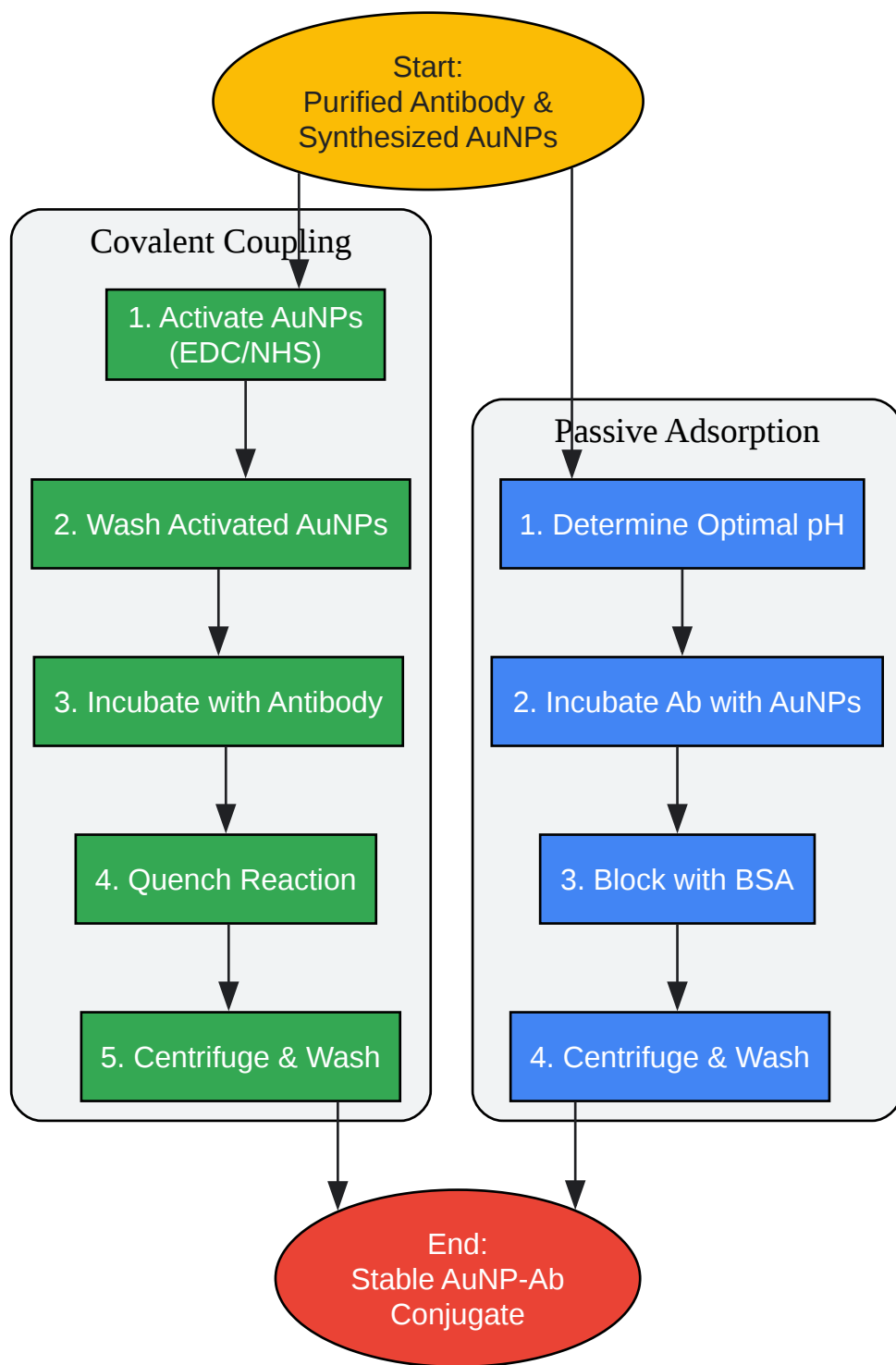
- BioReady™ Carboxyl-functionalized AuNPs
- Purified antibody
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- Sulfo-NHS (N-Hydroxysulfosuccinimide)
- Hydroxylamine
- Activation and wash buffers

Procedure:

- Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS. [13]2. To 1 mL of carboxyl-AuNPs, add 8 μ L of EDC solution and 16 μ L of Sulfo-NHS solution. Vortex to mix. [13]3. Incubate on a rotator for 30 minutes to activate the carboxyl groups. [13]4. Centrifuge the activated AuNPs (e.g., 3,600 RCF for 5 minutes) to pellet them, and decant the supernatant. [13]5. Resuspend the pellet in a reaction buffer, then add the purified antibody (e.g., 20 μ g per mL of AuNPs). [13]6. Incubate for 1-2 hours to allow the antibody to bind.
- Quenching: Add 10 μ L of hydroxylamine to quench any unreacted active groups. Incubate for 10 minutes. [13]8. Centrifuge to wash away excess reagents and resuspend the final conjugate in a suitable storage buffer.

Workflow for Antibody-AuNP Conjugation



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Fig. 3: Comparison of passive and covalent antibody conjugation workflows.

Protocol 3: Assembly and Execution of a Lateral Flow Immunoassay

This protocol describes the assembly of a typical LFIA strip. The strip consists of four main components assembled on a backing card: a sample pad, a conjugate pad, a nitrocellulose membrane, and an absorbent pad. [2][8] Materials:

- Backing card with adhesive
- Sample pad material
- Conjugate pad material (e.g., glass fiber)
- Nitrocellulose membrane
- Absorbent pad material
- AuNP-antibody conjugate
- Capture antibody (for test line) and control line antibody
- Striping/dispensing system
- Drying oven
- Guillotine cutter

Procedure:

- Membrane Preparation: Using a striping system, dispense the capture antibody and control line antibody onto the nitrocellulose membrane in parallel lines. Allow the membrane to dry completely.
- Conjugate Pad Preparation: Saturate the conjugate pad material with the AuNP-antibody conjugate solution. Dry the pad, for instance, for 2 hours at 37°C. [14]3. Assembly:
 - Laminate the prepared nitrocellulose membrane onto the center of the adhesive backing card. [11] * Laminate the absorbent pad at the distal end of the card, ensuring a slight

overlap with the nitrocellulose membrane. [8] * Laminate the dried conjugate pad at the proximal end, ensuring a 1-2 mm overlap with the nitrocellulose membrane. [11][14] * Finally, apply the sample pad, overlapping with the conjugate pad. [11]4. Cutting: Use a guillotine cutter to cut the assembled card into individual test strips of the desired width (e.g., 3-5 mm).

- Execution of the Assay (Sandwich Format Example):
 - Apply a defined volume of the liquid sample (e.g., 200 μ L of diluted serum) to the sample pad. [14] * The sample flows via capillary action, rehydrating the AuNP-conjugates in the conjugate pad. [2][14] * If the analyte is present, it binds to the conjugates, and the complex continues to migrate along the membrane.
 - The complex is captured at the test line, forming a visible red line.
 - Excess conjugate is captured at the control line, which should always appear to validate the test's functionality.
 - Read the results visually after a specified time (e.g., 10-15 minutes). [11][14]

Data Presentation & Performance

The performance of an AuNP-based immunoassay is influenced by several factors, most notably the size of the gold nanoparticles.

Table 1: Influence of AuNP Size on Immunoassay Performance

AuNP Diameter	LSPR Peak Wavelength (approx.)	Color Appearance	Key Characteristics & Applications	Citations
20 nm	~518 nm	Light Red	Good for competitive assays where high particle numbers are beneficial.	[7]
30 nm	~519 nm	Darker Red	Offers improved contrast against the white membrane compared to 40 nm particles.	[1]
40 nm	~523 nm	Ruby Red	A common "go-to" size, providing a good balance of sensitivity and stability for many assays.	[3][7]
60 nm	~533 nm	Lighter Red	Higher optical absorbance per particle means fewer particles are needed for a signal. Ideal for detecting low-concentration analytes.	[1]
>80 nm	>550 nm	Pink/Purple	Can offer higher sensitivity due to larger surface	[1][15]

area for antibody conjugation, but may suffer from reduced contrast and stability issues.

Table 2: Example Performance Data for AuNP-Based LFIAs

Target Analyte	Assay Format	AuNP Size	Limit of Detection (LOD)	Sensitivity	Specificity	Citation
SARS-CoV-2 RBD Antigen	Sandwich	Not Specified	Not Specified	94.3%	90.9%	[2]
Anti-SARS-CoV-2 IgG	Indirect	Not Specified	Not Specified	69.1%	100%	[16]
TB ESAT-6 Antigen	Sandwich	14 nm	0.0625 ng/mL	Not Reported	Not Reported	[11]
TB CFP-10 Antigen	Sandwich	14 nm	7.69 ng/mL	Not Reported	Not Reported	[11]
Cardiac Troponin I (cTnI)	Sandwich	40 nm	~1 ng/mL	Not Reported	Not Reported	[15]

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